2-Methoxy-5-nitropyridin-4-amine
CAS No.: 127356-38-1
Cat. No.: VC21323908
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127356-38-1 |
---|---|
Molecular Formula | C6H7N3O3 |
Molecular Weight | 169.14 g/mol |
IUPAC Name | 2-methoxy-5-nitropyridin-4-amine |
Standard InChI | InChI=1S/C6H7N3O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8) |
Standard InChI Key | YVXWVLIBEUMASB-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C(=C1)N)[N+](=O)[O-] |
Canonical SMILES | COC1=NC=C(C(=C1)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
2-Methoxy-5-nitropyridin-4-amine is characterized by its specific arrangement of functional groups on a pyridine scaffold. The compound contains three nitrogen atoms - one as part of the pyridine ring and two others in the nitro and amine functional groups. It also features three oxygen atoms - one in the methoxy group and two in the nitro group .
Molecular Information
The compound has a molecular weight of 169.14 g/mol and is identified by the CAS number 127356-38-1. Its structure consists of a pyridine ring with a methoxy group at position 2, a nitro group at position 5, and an amine group at position 4 . This particular arrangement of functional groups contributes to its chemical reactivity profile and potential applications in various chemical processes.
Structural Identifiers
For precise identification in chemical databases and literature, 2-methoxy-5-nitropyridin-4-amine is associated with several standard chemical identifiers:
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InChI: InChI=1S/C6H7N3O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8)
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SMILES Notation: COC1=NC=C(C(=C1)N)N+[O-]
These standardized notations enable unambiguous identification of the compound across different chemical databases and ensure consistency in scientific communication.
Structural Characteristics
The molecular structure of 2-methoxy-5-nitropyridin-4-amine features a pyridine ring as the core scaffold, with three functional groups strategically positioned around this heterocyclic structure.
Functional Group Analysis
The compound contains three key functional groups:
Electronic Properties
The presence of both electron-donating (methoxy, amine) and electron-withdrawing (nitro) groups creates an interesting electronic distribution within the molecule. The nitro group withdraws electron density from the pyridine ring, while the methoxy and amine groups donate electron density. This electronic interplay likely influences the reactivity patterns of the compound in various chemical reactions.
Analytical Data
Predicted Collision Cross Section
Mass spectrometry techniques coupled with ion mobility spectrometry can utilize collision cross section (CCS) values for compound identification. The predicted CCS values for 2-methoxy-5-nitropyridin-4-amine across various adduct forms are presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 170.05602 | 129.7 |
[M+Na]⁺ | 192.03796 | 142.3 |
[M+NH₄]⁺ | 187.08256 | 137.1 |
[M+K]⁺ | 208.01190 | 140.3 |
[M-H]⁻ | 168.04146 | 132.5 |
[M+Na-2H]⁻ | 190.02341 | 135.9 |
[M]⁺ | 169.04819 | 132.0 |
[M]⁻ | 169.04929 | 132.0 |
These predicted CCS values provide important information for analytical chemists working to identify and characterize this compound in complex mixtures using advanced mass spectrometry techniques .
Current Research Status
Based on the available search results, there appears to be limited published research specifically focused on 2-methoxy-5-nitropyridin-4-amine. No literature data was mentioned as available for this compound in the search results . This suggests potential opportunities for further investigation into its properties, reactivity, and potential applications.
Research Gaps
Several areas warrant further investigation regarding 2-methoxy-5-nitropyridin-4-amine:
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Comprehensive physical property characterization
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Detailed reactivity studies across various reaction conditions
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Exploration of potential biological activities
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Development of efficient synthetic routes
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Investigation of specific applications in pharmaceutical or materials science
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